3-(2-Chloroacetyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)urea is a synthetic organic compound classified as a urea derivative. Its chemical structure features a chloroacetyl group attached to a urea moiety, which is further linked to a benzodioxin ring system. This compound has garnered interest in various scientific fields due to its potential biological activities and applications in medicinal chemistry.
The compound can be synthesized through the reaction of 2-chloroacetyl chloride with 2,3-dihydro-1,4-benzodioxin-6-amine in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at controlled temperatures to optimize yield and purity.
3-(2-Chloroacetyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)urea is categorized under:
The synthesis of 3-(2-Chloroacetyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)urea involves several key steps:
The reaction mechanism involves nucleophilic attack by the amine on the carbonyl carbon of the chloroacetyl chloride, leading to the formation of the urea linkage and subsequent elimination of hydrochloric acid. Industrial production may utilize continuous flow reactors and advanced purification methods such as recrystallization or chromatography to enhance yield and purity.
The molecular structure of 3-(2-Chloroacetyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)urea can be represented as follows:
Key structural data includes:
3-(2-Chloroacetyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)urea can participate in several chemical reactions:
These reactions can be utilized to modify the compound for specific applications or to synthesize related compounds with varied biological activities.
The mechanism of action for 3-(2-Chloroacetyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)urea largely depends on its specific application. For instance, if utilized as an enzyme inhibitor:
This mechanism highlights its potential as a biochemical probe or therapeutic agent.
Relevant analytical techniques such as proton-nuclear magnetic resonance spectroscopy and infrared spectroscopy are often employed to confirm its structure and purity .
3-(2-Chloroacetyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)urea has several notable applications:
This compound's unique structure allows it to serve as a versatile building block for synthesizing more complex molecules in both academic and industrial settings .
The urea pharmacophore (–N(C=O)N–) serves as a versatile molecular scaffold in drug design due to its hydrogen-bonding capacity and conformational rigidity. In 3-(2-Chloroacetyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)urea, the urea group bridges two critical domains: a planar 1,4-benzodioxin heterocycle and a reactive 2-chloroacetyl acyl unit. This configuration enables dual interactions with biological targets—the urea donates/accepts hydrogen bonds, the benzodioxin engages in π-stacking, and the chloroacetyl moiety provides electrophilic reactivity for covalent binding or synthetic elaboration [5] [9].
Urea-containing drugs like Sorafenib and Suramin exemplify this motif’s therapeutic utility. Suramin (the first clinical urea-based drug) established the scaffold’s capacity for multipoint target engagement, a feature leveraged in modern kinase inhibitors. The chloroacetyl extension in this specific compound introduces alkylation potential, enabling irreversible inhibition or targeted prodrug activation—an approach validated in anticancer agents like Chlorambucil [5] [7].
Table 1: Key Identifiers of 3-(2-Chloroacetyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)urea
Property | Value | Source |
---|---|---|
CAS Number | 571149-70-7 | [4] |
Molecular Formula | C₁₁H₁₁ClN₂O₄ | [1] [4] |
Molecular Weight | 270.67 g/mol | [1] [4] |
Alternate Names | 2-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-ylcarbamoyl)acetamide | [4] |
Purity Specifications | ≥95% (HPLC) | [4] |
The compound’s bioactivity stems from cooperative interactions between its three domains:
Table 2: Structural Contributions to Bioactivity
Molecular Domain | Key Interactions | Biological Impact |
---|---|---|
Benzodioxin moiety | π-π stacking (e.g., Phe591 in TRPV1) | Target affinity and selectivity |
Urea linker | H-bond donation/acceptance | Binding stabilization |
2-Chloroacetyl unit | Electrophilic alkylation | Irreversible inhibition or prodrug activation |
Molecular modeling of analogous urea-benzodioxin hybrids confirms that the chloroacetyl group adopts a conformation that positions chlorine toward solvent-exposed regions, minimizing steric clashes while retaining reactivity. This spatial arrangement balances covalent binding potential with target specificity [2] [8].
Chloroacetyl-urea hybrids emerged from efforts to enhance the target affinity and pharmacokinetics of early urea drugs. Key milestones include:
The specific combination of benzodioxin with chloroacetyl-urea reflects modern strategies to merge metabolic stability (from benzodioxin) with controlled reactivity. Analogous compounds (e.g., 3-pyrazolyl-ureas) show efficacy in targeting kinases and TRP channels, underscoring this scaffold’s adaptability [2] [7].
Table 3: Evolution of Key Chloroacetyl-Urea Hybrids
Era | Representative Compound | Therapeutic Application |
---|---|---|
1920s | Suramin | Antitrypanosomal |
1960s | Hydroxycarbamide | Antineoplastic (ribonucleotide reductase inhibitor) |
2020s | 3-(2-Chloroacetyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)urea | TRPV1 antagonism / Kinase inhibition |
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4